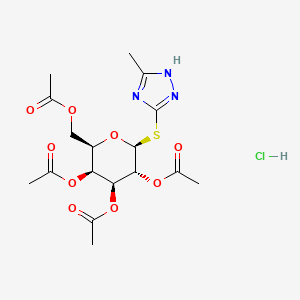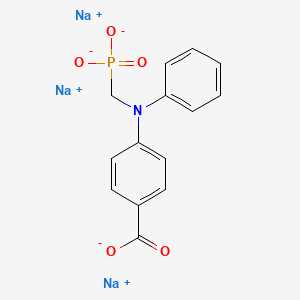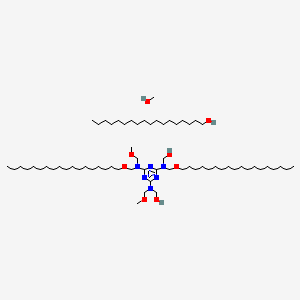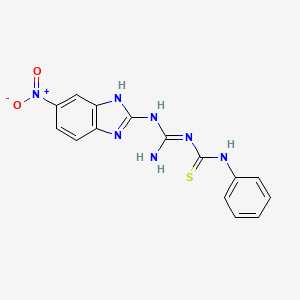
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole ring, a nitro group, and a thiourea moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves the reaction of 5-nitro-2-benzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form disulfides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of disulfides.
Substitution: Formation of halogenated benzimidazole derivatives.
科学的研究の応用
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- involves its interaction with specific molecular targets. The nitro group and benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea moiety may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Thiourea, N-[imino[(6-nitro-1H-benzimidazol-2-yl)amino]methyl]-N’-(2-methoxyphenyl): Shares a similar benzimidazole and thiourea structure but with different substituents.
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-2-thio-3-o-tolyl: Similar core structure with variations in the phenyl group.
Uniqueness
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
113367-97-8 |
|---|---|
分子式 |
C15H13N7O2S |
分子量 |
355.4 g/mol |
IUPAC名 |
(1E)-1-[amino-[(6-nitro-1H-benzimidazol-2-yl)amino]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H13N7O2S/c16-13(21-15(25)17-9-4-2-1-3-5-9)20-14-18-11-7-6-10(22(23)24)8-12(11)19-14/h1-8H,(H5,16,17,18,19,20,21,25) |
InChIキー |
KNCJUNSKTCBYBK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




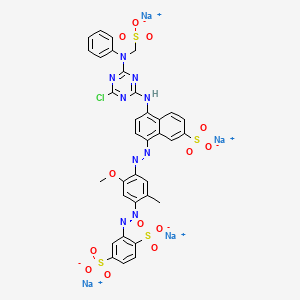
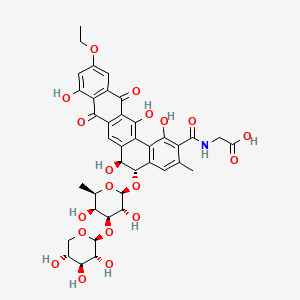
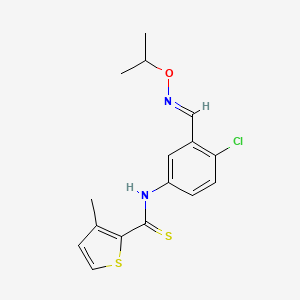


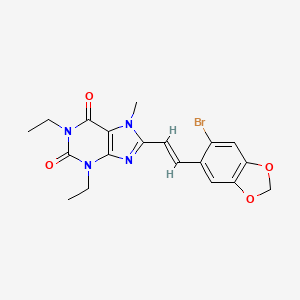
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

